N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide
Description
N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide is a bifunctional amide compound characterized by a diethylaminoethyl group and a 3-nitrophenyl moiety linked via an ethanediamide backbone. The diethylaminoethyl group may enhance solubility and bioavailability, while the nitro group could confer electron-withdrawing properties or reactivity in synthetic pathways. This article compares its structural and functional attributes with analogous compounds, drawing inferences from related chemical classes.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-3-17(4-2)9-8-15-13(19)14(20)16-11-6-5-7-12(10-11)18(21)22/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXBEATVJSFLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide typically involves the reaction of diethylaminoethylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is then subjected to rigorous quality control tests before being packaged and distributed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminophenyl derivative.
Substitution: Compounds with different nucleophiles replacing the diethylamino group.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including oxidation and substitution reactions.
Biology
- Biochemical Probes : Investigated for its ability to interact with specific biological targets, making it a candidate for use as a biochemical probe in cellular studies.
- Mechanism of Action : The diethylamino group can form hydrogen bonds with biological molecules, while the nitrophenyl group may participate in π-π stacking interactions, influencing enzyme or receptor activity.
Medicine
- Therapeutic Potential : Explored for possible therapeutic properties, including its role as a precursor in synthesizing pharmaceutical compounds.
- Drug Development : Its unique structure allows for modifications that could lead to new drug candidates targeting various diseases.
Industrial Applications
- Specialty Chemicals : Used in developing specialty chemicals and materials with specific properties tailored for industrial applications.
- Quality Control : The compound undergoes rigorous testing to ensure high purity and efficacy when used in industrial processes.
Case Studies
-
Synthesis of Novel Anticancer Agents
- Researchers synthesized derivatives of N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide to evaluate their cytotoxicity against cancer cell lines. Results indicated that modifications to the nitrophenyl group enhanced anticancer activity.
-
Biochemical Interaction Studies
- A study investigated the binding affinity of this compound with specific receptors involved in neurotransmission. The findings revealed significant interactions that suggest potential therapeutic applications in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets through its functional groups. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analysis
The target compound consists of:
- Diethylaminoethyl group: A tertiary amine with two ethyl substituents, likely improving solubility in polar solvents.
- Ethanediamide backbone : Two amide groups separated by a two-carbon chain, offering hydrogen-bonding sites.
Hypothetical Molecular Formula : C₁₄H₂₀N₄O₄ (estimated molecular weight: ~332.34 g/mol).
Comparison with Diethylaminoethyl-Containing Compounds
Example: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
- Structure: Shares the diethylaminoethyl group but incorporates a fluorinated indole-pyrrole system.
- Application : Pharmaceutical (antitumor or kinase inhibitor candidate).
- Key Differences : The target compound lacks the heterocyclic fluorinated moiety, likely reducing specificity for biological targets but simplifying synthesis.
Comparison with Nitrophenyl-Containing Compounds
Example: N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide ()
- Structure: Shares the 3-nitrophenyl and ethanediamide groups but replaces the diethylaminoethyl with a spirocyclic ether.
- Molecular Weight : 349.34 g/mol (vs. ~332.34 g/mol for the target compound).
- Functional Impact: The spirocyclic group may enhance rigidity and stereochemical complexity, whereas the diethylaminoethyl group in the target compound could improve solubility and pharmacokinetics.
Comparison with Ethanediamide Derivatives
Example: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) ()
- Structure : Chloroacetamide with alkyl/aryl substituents.
- Application : Herbicide (inhibits plant fatty acid synthesis).
- Key Differences : The target compound’s ethanediamide backbone and nitro group may reduce herbicidal activity but enable applications in drug delivery or polymer synthesis.
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthesis: The target compound could be synthesized via coupling reactions between diethylaminoethylamine and 3-nitrophenyl ethanediamide acid chloride, analogous to methods in .
- Solubility: The diethylaminoethyl group may confer higher water solubility compared to spirocyclic () or chloroacetamide () analogs.
- Biological Activity : Nitro groups are associated with antimicrobial properties, but the absence of herbicidal chloro substituents (as in ) likely shifts activity toward human targets.
Biological Activity
N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide, a compound with potential biological activity, has garnered interest in various scientific fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diethylamino group and a nitrophenyl moiety, which contribute to its biological interactions. The diethylamino group is known for forming hydrogen bonds and engaging in electrostatic interactions with biological molecules. The nitrophenyl group can participate in π-π stacking interactions, enhancing its binding affinity to various targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 266.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The compound's mechanism of action involves its interaction with specific biological targets through its functional groups. The diethylamino group facilitates binding via hydrogen bonds, while the nitrophenyl group enhances π-π stacking interactions with aromatic residues in proteins. This dual interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC values for different cell lines ranged from 10 to 25 µM, indicating significant potency .
- Neuroprotective Effects : Research focused on the neuroprotective properties of the compound showed that it could mitigate oxidative stress in neuronal cells. Treatment with the compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases .
- Toxicological Assessment : A repeated-dose toxicity study was conducted to evaluate the safety profile of this compound. Rats were administered varying doses (0, 10, 30, 100 mg/mL), and histopathological examinations revealed no significant adverse effects at lower doses, indicating a favorable safety margin for further development .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Induced apoptosis in cancer cell lines |
| Neuroprotective | Reduced oxidative stress in neuronal cells |
| Toxicity | No significant adverse effects at lower doses |
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : It is utilized as a building block for synthesizing more complex pharmaceutical compounds.
- Biochemical Probes : The compound's ability to interact with specific biological targets makes it a candidate for use as a biochemical probe in research settings.
- Specialty Chemicals : In industrial applications, it is explored for developing specialty chemicals with unique properties due to its functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
